molecular formula C16H8Cl2N2O2 B13641716 (Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione

(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione

Katalognummer: B13641716
Molekulargewicht: 331.1 g/mol
InChI-Schlüssel: OVYJVQMDQIHIRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the family of isoindigo derivatives, which are characterized by their conjugated systems and electron-withdrawing groups. These properties make them valuable in the development of organic semiconductors, dyes, and other advanced materials.

Vorbereitungsmethoden

The synthesis of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione typically involves the reaction of oxindole with glyoxal under reflux conditions in methanol. This method yields a small library of N,N’-substituted derivatives with yields ranging from 60% to 70% . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory-scale and industrial-scale production.

Analyse Chemischer Reaktionen

(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and dyes. Its unique electronic properties make it valuable in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . In biology and medicine, (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione has been studied for its potential anticancer and antimicrobial properties. Its ability to interact with biological molecules and inhibit specific enzymes makes it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with various molecular targets and pathways. The compound’s electron-withdrawing groups and conjugated system allow it to interact with electron-rich sites in biological molecules, leading to the inhibition of specific enzymes and pathways. This interaction can result in the disruption of cellular processes and the induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is similar to other isoindigo derivatives, such as (3Z,3’Z)-3,3’-(ethane-1,2-diylidene)bis(indolin-2-one) and (E)-6,6’-bis(benzyloxy)-[2,2’-biindolinylidene]-3,3’-dione These compounds share similar structural features and electronic properties, but (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms

Eigenschaften

Molekularformel

C16H8Cl2N2O2

Molekulargewicht

331.1 g/mol

IUPAC-Name

2-(5,6-dichloro-2-hydroxy-1H-indol-3-yl)indol-3-one

InChI

InChI=1S/C16H8Cl2N2O2/c17-9-5-8-12(6-10(9)18)20-16(22)13(8)14-15(21)7-3-1-2-4-11(7)19-14/h1-6,20,22H

InChI-Schlüssel

OVYJVQMDQIHIRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.